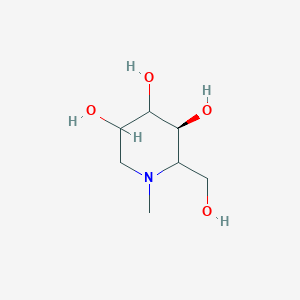
Sclareol Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sclareol is known for its significant applications in the fragrance industry, particularly in the synthesis of ambroxide, a key ingredient in high-value perfumes . Sclareol Diacetate, like its parent compound, is valued for its aromatic properties and potential bioactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sclareol Diacetate is synthesized from sclareol through an acetylation reaction. The process typically involves reacting sclareol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl groups present in sclareol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sclareol Diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sclareolide, a compound with enhanced aromatic properties.
Reduction: Reduction reactions can convert this compound back to sclareol.
Substitution: The acetate groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sclareolide.
Reduction: Sclareol.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Sclareol Diacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of
Properties
Molecular Formula |
C7H15NO4 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(3S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4?,5?,6-,7?/m0/s1 |
InChI Key |
AAKDPDFZMNYDLR-NDTYDCLXSA-N |
Isomeric SMILES |
CN1CC(C([C@H](C1CO)O)O)O |
Canonical SMILES |
CN1CC(C(C(C1CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


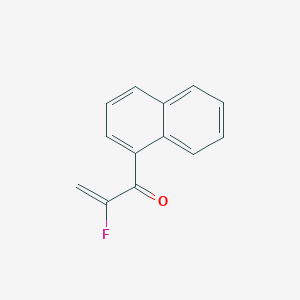
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)
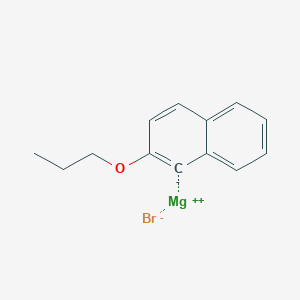
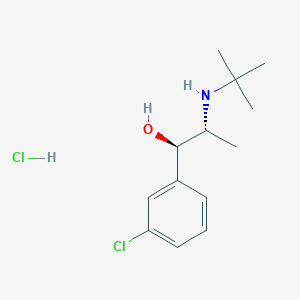
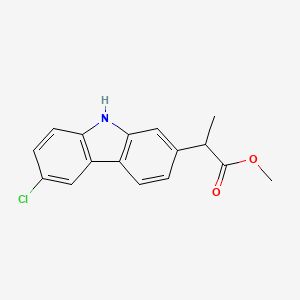
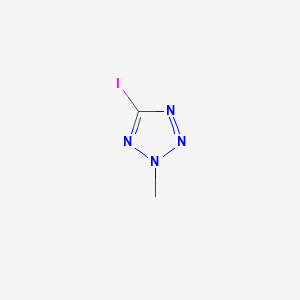
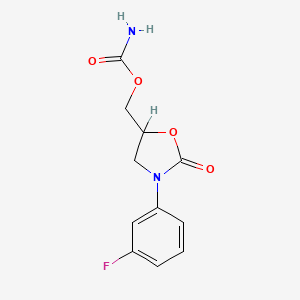
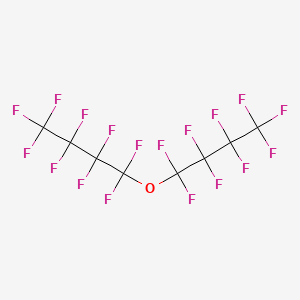
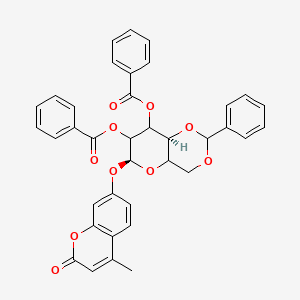
![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)
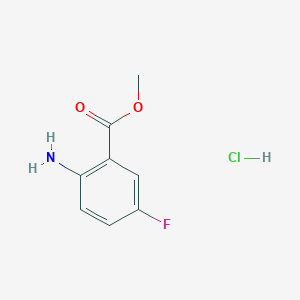
![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)

